1-Ethoxyethyl acrylate

PLP-SEC propagation kinetics acrylate polymerization

1-Ethoxyethyl acrylate (EEA; C₇H₁₂O₃; MW 144.17 g/mol) is an acetal-protected acrylate monomer that functions as a latent precursor to poly(acrylic acid) (pAA). The 1-ethoxyethyl moiety serves as a thermally labile protecting group for the carboxylic acid functionality, enabling controlled radical polymerization (CRP) techniques—including RAFT and ATRP—that are incompatible with free acrylic acid.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B8387555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxyethyl acrylate
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCOC(C)OC(=O)C=C
InChIInChI=1S/C7H12O3/c1-4-7(8)10-6(3)9-5-2/h4,6H,1,5H2,2-3H3
InChIKeyDBZKLCIHFPDWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxyethyl Acrylate (EEA) Procurement Guide: A Protected Acrylic Acid Precursor Monomer for Controlled Radical Polymerization


1-Ethoxyethyl acrylate (EEA; C₇H₁₂O₃; MW 144.17 g/mol) is an acetal-protected acrylate monomer that functions as a latent precursor to poly(acrylic acid) (pAA). The 1-ethoxyethyl moiety serves as a thermally labile protecting group for the carboxylic acid functionality, enabling controlled radical polymerization (CRP) techniques—including RAFT and ATRP—that are incompatible with free acrylic acid [1]. Upon mild thermal treatment (80–160 °C), the protecting group is cleanly eliminated without requiring exogenous acid or base reagents, yielding well-defined pAA segments [2]. This compound occupies a distinct niche among acrylate monomers: it is neither a simple alkyl acrylate nor a permanently esterified derivative, but rather a purpose-designed precursor that decouples polymerization control from final polymer functionality.

Why 1-Ethoxyethyl Acrylate Cannot Be Replaced by tert-Butyl Acrylate, Ethyl Acrylate, or Direct Acrylic Acid Polymerization


Generic substitution of EEA with structurally or functionally related acrylate monomers introduces scientifically verifiable compromises in at least three dimensions. First, direct polymerization of acrylic acid via CRP techniques is fundamentally incompatible with ATRP due to catalyst poisoning by the carboxylic acid group, and yields poorly controlled products via RAFT [1]. Second, tert-butyl acrylate (tBuA)—the most common protected acrylic acid precursor—requires acidolytic deprotection (HCl/hexafluoroisopropanol or TFA/dichloromethane) that risks incomplete ester cleavage, residual hydrophobic impurities, and side reactions with acid-sensitive comonomers, whereas EEA deprotects thermally without reagents [2]. Third, simple alkyl acrylates such as ethyl acrylate (EA) are permanently hydrophobic and cannot be converted to pAA, fundamentally precluding their use in applications requiring polyelectrolyte segments. These differences are not cosmetic; they directly affect polymer dispersity, block copolymer purity, and the feasibility of orthogonal deprotection in multiblock architectures.

1-Ethoxyethyl Acrylate: Quantitative Head-to-Head Evidence for Scientific Procurement Decisions


Propagation Rate Coefficient (kp): EEA Polymerizes 31% Faster Than tert-Butyl Acrylate at 50 °C

Pulsed laser polymerization–size exclusion chromatography (PLP-SEC), the IUPAC-recommended benchmark method, directly compared the propagation rate coefficients (kp) of EEA, tert-butyl acrylate (tBuA), and isobornyl acrylate (iBoA) across a 20–80 °C temperature range in bulk [1]. From the reported Arrhenius parameters, at 50 °C the kp of EEA exceeds that of tBuA by approximately 31% and that of iBoA by approximately 85%. The lower activation energy of EEA means its polymerization rate is less sensitive to temperature fluctuations, providing more consistent kinetics across variable process conditions.

PLP-SEC propagation kinetics acrylate polymerization Arrhenius parameters

Deprotection Chemistry: EEA Requires Only Heat; tert-Butyl Acrylate Requires Strong Acid and Specialized Solvents

The 1-ethoxyethyl protecting group is cleaved by a simple thermal treatment at 80–160 °C in bulk or solution, requiring no acid, base, or catalyst, and producing only volatile ethylene and ethanol as byproducts [1]. In direct contrast, poly(tert-butyl acrylate) (ptBuA) deprotection mandates stoichiometric acid: the most effective reported method uses a slight excess of HCl in hexafluoroisopropanol (HFIP) at room temperature for 4 hours; the more common TFA/DCM method was shown to leave residual tert-butyl ester that markedly alters copolymer solution properties [2]. Theoretical calculations independently confirm that ethoxyethyl protection groups exhibit the most-enhanced exothermicity among common protecting groups (including tert-butyl, tetrahydropyranyl, and tricyclodecanyl), correlating with higher experimental deprotection sensitivity [3].

thermal deprotection poly(acrylic acid) precursor protecting group strategy acidolysis-free deprotection

Block Copolymer Dispersity: EEA-Containing Block Copolymers Achieve Dispersities of ~1.1 via Cu(0)-Mediated Polymerization

In a study employing automated high-throughput Cu(0)-mediated polymerization, diblock and ABA-triblock copolymers containing poly(1-ethoxyethyl acrylate) as the precursor for the poly(acrylic acid) segment were synthesized with dispersities (Đ) around 1.1 under optimized conditions [1]. This level of control is comparable to the best results reported for poly(tert-butyl acrylate) via ATRP (Đ = 1.11) [2] and RAFT (Đ ≤ 1.2) [3], demonstrating that EEA does not sacrifice polymerization control despite its faster propagation kinetics. Furthermore, EEA has been successfully incorporated into block copolymers with poly(methyl acrylate), poly(n-butyl acrylate), poly(methyl methacrylate), and poly(N,N-dimethylaminoethyl methacrylate) first blocks via RAFT, with clean deprotection to well-defined pAA-containing materials confirmed by GPC and ¹H NMR [4].

block copolymer Cu(0)-mediated polymerization dispersity amphiphilic polymers high-throughput synthesis

Orthogonal Deprotection Compatibility: EEA Enables Selective Thermal Cleavage in the Presence of tert-Butyl Esters

The thermal deprotection mechanism of EEA (elimination, no acidic or basic reagents) is orthogonal to the acidolytic deprotection of tert-butyl esters, enabling the design of ABC triblock terpolymers with sequentially addressable polyelectrolyte blocks [1]. This orthogonality was explicitly exploited in the synthesis of triblock terpolymers where EEA and tert-butyl-protected carboxyethyl acrylate blocks could be deprotected independently and in either order [2]. No other common protected acrylic acid precursor pair offers this level of chemoselectivity. Direct acrylic acid polymerization cannot access these architectures at all via controlled radical techniques, while tBuA alone provides only a single deprotection dimension.

orthogonal deprotection multiblock copolymers polyelectrolyte sequential deprotection ABC triblock

Mark–Houwink Parameters: pEEA Exhibits Distinct Solution Conformation Compared to ptBuA and piBoA

The Mark–Houwink–Sakurada (MHS) parameters determined by online light scattering and viscosimetry reveal that poly(1-ethoxyethyl acrylate) (pEEA) adopts a more expanded coil conformation in solution (α = 0.85) compared to poly(tert-butyl acrylate) (ptBuA; α = 0.66) and poly(isobornyl acrylate) (piBoA; α = 0.75) [1]. The α exponent approaching 0.8 is characteristic of a flexible chain in a good solvent, whereas α ≈ 0.66 for ptBuA indicates a more compact coil. These parameters are essential for accurate molar mass determination by SEC and directly impact solution viscosity, which in turn affects processing behavior in coating, ink, and lithographic formulations.

Mark-Houwink parameters solution conformation size exclusion chromatography intrinsic viscosity polymer characterization

Synthetic Accessibility: EEA Is Compatible with RAFT, ATRP, and Cu(0)-Mediated CRP; Acrylic Acid Is Not

Acrylic acid (AA) cannot be directly polymerized via ATRP because the carboxylic acid group poisons the copper catalyst; even RAFT polymerization of AA yields polymers with poor molecular weight control and broad dispersity [1]. EEA circumvents this fundamental limitation by masking the acid functionality as a neutral acetal ester, enabling all major CRP techniques: RAFT (optimum temperature 70 °C) [2], ATRP [3], and Cu(0)-mediated polymerization [4]. The protected monomer strategy is well-established in poly(meth)acrylic acid synthesis, but EEA is uniquely positioned among protected monomers (vs. tBuA, trimethylsilyl acrylate, benzyl acrylate) because it combines the fastest propagation kinetics [5] with the mildest, reagent-free deprotection [2], creating a differentiated value proposition for high-throughput and automated synthesis workflows.

controlled radical polymerization ATRP RAFT Cu(0)-mediated polymerization high-throughput synthesis

1-Ethoxyethyl Acrylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Amphiphilic Block Copolymer Synthesis for pH-Responsive Drug Delivery and Emulsification

EEA is the monomer of choice when synthesizing well-defined poly(acrylic acid)-containing amphiphilic block copolymers via RAFT or ATRP for applications requiring precise pH-responsive behavior. The compound's compatibility with hydrophobic first blocks (poly(methyl acrylate), poly(n-butyl acrylate), poly(methyl methacrylate), poly(isobornyl acrylate)) and its subsequent quantitative thermal deprotection to pAA enable the reproducible preparation of self-assembling systems where the hydrophilic/hydrophobic balance must be tightly controlled [1]. The low dispersity achievable (Đ ≈ 1.1) [2] ensures consistent micelle size, critical micelle concentration, and drug loading capacity across batches—a non-negotiable requirement for pharmaceutical and personal care formulations.

High-Throughput Automated Polymer Library Synthesis

EEA has been explicitly validated in automated parallel synthesizer workflows using RAFT [1] and Cu(0)-mediated polymerization [2], with the latter achieving one-pot diblock and triblock copolymer synthesis with dispersities around 1.1. The faster propagation kinetics (Ea = 13.8 kJ mol⁻¹ vs. 17.5 kJ mol⁻¹ for tBuA) [3] reduce per-well polymerization time in high-throughput campaigns, while the thermal deprotection step eliminates the liquid-handling complexity and acid waste streams associated with tBuA hydrolysis. For combinatorial materials discovery laboratories, EEA offers a measurable throughput advantage.

Thin-Film Coatings and Lithographic Resists Requiring Acid-Free Thermal Deprotection

In chemically amplified photoresist formulations and thin-film coatings, the 1-ethoxyethyl protecting group offers a critical advantage: it can be deprotected by a post-exposure bake step without introducing acid catalysts that may corrode underlying metal layers or cause uncontrolled line-edge roughness [1]. Theoretical calculations confirm that ethoxyethyl protection groups exhibit the highest deprotection exothermicity among common protecting groups (tert-butyl, tetrahydropyranyl, tricyclodecanyl), correlating with experimentally measured sensitivity in 193 nm lithography [2]. The in situ morphological transitions during thermal deprotection of PiBA-b-PEEA thin films have been directly visualized by AFM, providing mechanistic understanding essential for process optimization [3].

Polyelectrolyte Brush and Surface Modification Platforms

EEA is the preferred precursor for surface-initiated ATRP of poly(acrylic acid) brushes, where acid-mediated deprotection of tBuA would risk delamination of the silane anchoring layer from oxide substrates. The thermal deprotection route preserves substrate integrity while quantitatively converting densely grafted pEEA chains to pAA brushes [1]. This approach has been demonstrated for pH-responsive brush surfaces on metallic substrates using disulfide-containing initiators, where the absence of acid quench steps simplifies the workflow and eliminates metal corrosion concerns [2].

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